molecular formula C17H16F3NO3 B2964663 N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 1396848-35-3

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2964663
CAS No.: 1396848-35-3
M. Wt: 339.314
InChI Key: QQSVCSWBSUEOIV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide is a chemical compound with a complex structure that includes a benzamide core, a hydroxy group, a phenylpropyl side chain, and a trifluoromethoxy group

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable propyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide core may produce an amine.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)benzamide: Lacks the trifluoromethoxy group, which may affect its chemical reactivity and biological activity.

    4-(trifluoromethoxy)benzamide: Lacks the phenylpropyl side chain, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the phenylpropyl side chain

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-17(19,20)24-15-8-6-13(7-9-15)16(23)21-11-14(22)10-12-4-2-1-3-5-12/h1-9,14,22H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSVCSWBSUEOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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